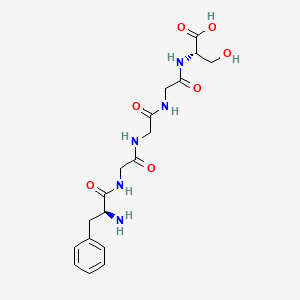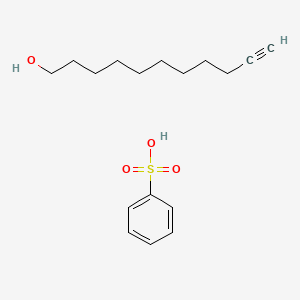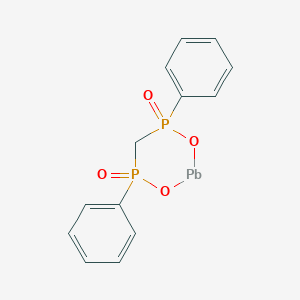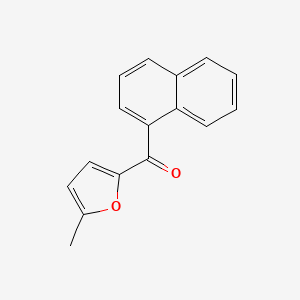![molecular formula C11H21NO2 B14231072 [(2,2,6,6-Tetramethylpiperidin-1-yl)oxy]acetaldehyde CAS No. 823179-62-0](/img/structure/B14231072.png)
[(2,2,6,6-Tetramethylpiperidin-1-yl)oxy]acetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2,2,6,6-Tetramethylpiperidin-1-yl)oxy]acetaldehyde is a chemical compound known for its stability and versatility in various chemical reactions. It is a derivative of 2,2,6,6-tetramethylpiperidine and contains an oxyl group, making it a stable free radical. This compound is widely used in organic synthesis and has significant applications in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2,2,6,6-Tetramethylpiperidin-1-yl)oxy]acetaldehyde typically involves the oxidation of 2,2,6,6-tetramethylpiperidine. One common method is the use of iodobenzene diacetate as a reoxidant in dichloromethane. The reaction mixture is stirred at room temperature, followed by purification through column chromatography .
Industrial Production Methods
Industrial production of this compound often involves large-scale oxidation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
[(2,2,6,6-Tetramethylpiperidin-1-yl)oxy]acetaldehyde undergoes various chemical reactions, including:
Oxidation: It is commonly used as an oxidizing agent in organic synthesis.
Reduction: It can be reduced to its corresponding alcohol.
Substitution: It participates in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Substitution: Strong nucleophiles like Grignard reagents are commonly used.
Major Products
Oxidation: Aldehydes and ketones are the major products.
Reduction: Alcohols are the primary products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
[(2,2,6,6-Tetramethylpiperidin-1-yl)oxy]acetaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an oxidizing agent in organic synthesis and in the preparation of various organic compounds.
Biology: It is used in the study of free radical biology and oxidative stress.
Industry: It is used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of [(2,2,6,6-Tetramethylpiperidin-1-yl)oxy]acetaldehyde involves its role as a stable free radical. It can abstract hydrogen atoms from other molecules, leading to the formation of new radicals and subsequent chemical reactions. This property makes it an effective oxidizing agent in various chemical processes .
Comparación Con Compuestos Similares
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A precursor to [(2,2,6,6-Tetramethylpiperidin-1-yl)oxy]acetaldehyde.
2,2,6,6-Tetramethylpiperidin-1-oxyl (TEMPO): A stable free radical used in similar oxidation reactions.
Uniqueness
This compound is unique due to its stability and versatility in various chemical reactions. Its ability to act as a stable free radical and an effective oxidizing agent sets it apart from other similar compounds .
Propiedades
Número CAS |
823179-62-0 |
|---|---|
Fórmula molecular |
C11H21NO2 |
Peso molecular |
199.29 g/mol |
Nombre IUPAC |
2-(2,2,6,6-tetramethylpiperidin-1-yl)oxyacetaldehyde |
InChI |
InChI=1S/C11H21NO2/c1-10(2)6-5-7-11(3,4)12(10)14-9-8-13/h8H,5-7,9H2,1-4H3 |
Clave InChI |
TUPBYQLACHPQGY-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCC(N1OCC=O)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,7-Dimethoxy-9-[(4-nitrophenyl)methylsulfinyl]acridine](/img/structure/B14230990.png)
![Boronic acid, [2-(4-boronobutyl)-6-(methoxymethoxy)phenyl]-](/img/structure/B14231003.png)
![1,4-Dioxaspiro[4.5]decane-8-acetamide, N,N,8-trimethyl-](/img/structure/B14231008.png)



![2-(3-Hexylthiophen-2-yl)-5-[5-[5-(3-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene](/img/structure/B14231032.png)
![Propanenitrile, 3-[[3-(bromomethyl)-3-oxetanyl]methoxy]-](/img/structure/B14231034.png)
![3,5-Dichloro-4-[1,2-diamino-2-(2-fluoro-4-hydroxyphenyl)ethyl]phenol](/img/structure/B14231037.png)
![S-{4-[(4-Isocyanophenyl)ethynyl]phenyl} ethanethioate](/img/structure/B14231045.png)


![N-[7-(Hydroxyamino)-7-oxoheptyl]pyridine-2-carboxamide](/img/structure/B14231075.png)
![6-{[Methoxy(4-nitrophenoxy)phosphorothioyl]amino}hexanoic acid](/img/structure/B14231082.png)
